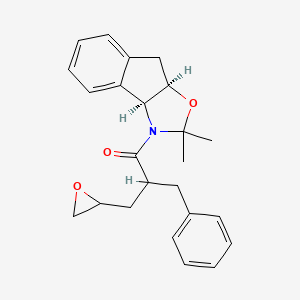
N-[N,O-Isopropylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[N,O-Isopropylidene- is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of an isopropylidene group, which is a common protecting group used in organic synthesis to protect hydroxyl groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[N,O-Isopropylidene- typically involves the reaction of a suitable precursor with acetone in the presence of an acid catalyst. For example, the preparation of 2,3-O-isopropylidene-β-D-ribofuranosylamine involves the reaction of ribopyranosylamine with acetone, 2,2-dimethoxypropane, and toluene-sulphonic acid . Another method involves the direct condensation of dipeptides with acetone to form 2-(2,2,4-trialkyl-5-oxoimidazolidin-1-yl)alkanoic acids .
Industrial Production Methods
Industrial production of N-[N,O-Isopropylidene- compounds often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production process.
化学反応の分析
Types of Reactions
N-[N,O-Isopropylidene- compounds undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the isopropylidene group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the isopropylidene group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of N-[N,O-Isopropylidene- compounds include:
Oxidizing agents: Such as sodium metaperiodate and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Acid catalysts: Such as p-toluenesulphonic acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of methyl α-D-glucopyranoside with 2,2-dimethoxypropane in the presence of p-toluenesulphonic acid yields methyl 4,6-O-isopropylidene-α-D-glucopyranoside .
科学的研究の応用
N-[N,O-Isopropylidene- compounds have a wide range of scientific research applications, including:
Chemistry: Used as protecting groups in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins, particularly in peptide cyclization.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of N-[N,O-Isopropylidene- compounds involves the protection of hydroxyl groups during chemical reactions. This protection prevents unwanted side reactions and allows for selective modification of other functional groups. The isopropylidene group can be selectively removed under mild conditions, revealing the hydroxyl groups for further reactions.
類似化合物との比較
N-[N,O-Isopropylidene- compounds are similar to other protecting groups used in organic synthesis, such as acetals and ketals. they offer unique advantages, such as:
Stability: N-[N,O-Isopropylidene- compounds are more stable under acidic conditions compared to acetals.
Selectivity: They provide selective protection and deprotection of hydroxyl groups, which is crucial in complex synthetic routes.
List of Similar Compounds
Acetals: Used for protecting aldehydes and ketones.
Ketals: Used for protecting ketones.
Silyl ethers: Used for protecting alcohols.
生物活性
N-[N,O-Isopropylidene-] is a compound that has garnered interest in various biological applications due to its potential therapeutic properties. This article focuses on the synthesis, biological activity, and pharmacological implications of this compound, drawing from diverse research studies and findings.
Synthesis of N-[N,O-Isopropylidene-]
The synthesis of N-[N,O-Isopropylidene-] typically involves the modification of ribofuranose derivatives. For instance, 1,2-O-isopropylidene-α-D-ribofuranose derivatives have been synthesized through benzylation, tosylation, and acetylation reactions. These derivatives have been evaluated for their biological properties, showcasing a range of activities including analgesic and anti-inflammatory effects .
Analgesic Properties
Research indicates that certain derivatives of N-[N,O-Isopropylidene-] exhibit significant analgesic activity. For example, compound 2a , derived from the isopropylidene modification, demonstrated both central and peripheral analgesic effects in animal models. In the tail immersion test, it showed a reaction time of 2.52 ± 0.14 minutes after administration at a dose of 50 mg/kg, indicating substantial pain relief compared to controls .
Anti-inflammatory Effects
The anti-inflammatory properties of N-[N,O-Isopropylidene-] compounds have also been documented. In studies involving carrageenan-induced paw edema in rats, compounds 2a and 4 exhibited percent inhibition rates of 82.6% and 87.6%, respectively, at a dosage of 100 mg/kg after four hours . These findings suggest that these compounds could be potential candidates for developing anti-inflammatory medications.
Antioxidant Activity
While some derivatives showed promise in analgesic and anti-inflammatory assays, their antioxidant activity was less pronounced. In DPPH radical scavenging assays, no significant antioxidant effects were observed across several tested compounds . This highlights the need for further exploration into modifications that may enhance antioxidant properties.
Antimicrobial and Cytotoxic Activity
The antimicrobial activity was assessed using disk diffusion assays; however, results did not indicate significant efficacy against tested microbial strains. Additionally, cytotoxicity tests conducted on HeLa cell lines yielded inconclusive results regarding the safety profile of these compounds . This suggests that while some derivatives may possess therapeutic potential, their safety and efficacy require comprehensive evaluation.
Case Studies
A notable study involved the synthesis of various α-D-ribofuranose analogues from 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose. These analogues were systematically evaluated for their pharmacological activities across multiple assays . The study's findings underscore the importance of structure-activity relationships in optimizing the biological properties of these compounds.
Comparative Data Table
| Compound | Analgesic Activity (Tail Flick Test) | Anti-inflammatory Activity (%) | Antioxidant Activity | Cytotoxicity (HeLa Cells) |
|---|---|---|---|---|
| 2a | 2.52 ± 0.14 min (50 mg/kg) | 82.6% | Not significant | Not significant |
| 4 | Not tested | 87.6% | Not significant | Not significant |
特性
CAS番号 |
158512-24-4 |
|---|---|
分子式 |
C24H27NO3 |
分子量 |
377.5 g/mol |
IUPAC名 |
(2R)-1-[(3aR,8bS)-2,2-dimethyl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-1-yl]-2-benzyl-3-[(2S)-oxiran-2-yl]propan-1-one |
InChI |
InChI=1S/C24H27NO3/c1-24(2)25(22-20-11-7-6-10-17(20)14-21(22)28-24)23(26)18(13-19-15-27-19)12-16-8-4-3-5-9-16/h3-11,18-19,21-22H,12-15H2,1-2H3/t18-,19+,21-,22+/m1/s1 |
InChIキー |
WLQFCUPIQRHKFS-KIZRIRGWSA-N |
SMILES |
CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C |
異性体SMILES |
CC1(N([C@@H]2[C@H](O1)CC3=CC=CC=C23)C(=O)[C@@H](C[C@H]4CO4)CC5=CC=CC=C5)C |
正規SMILES |
CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C |
同義語 |
[3aS-[3[S*(R*)],3aα,8aα]]-3,3a,8,8a-Tetrahydro-2,2-dimethyl-3-[2-(oxiranylmethyl)-1-oxo-3-phenylpropyl]-2H-indeno[1,2-d]oxazole; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















